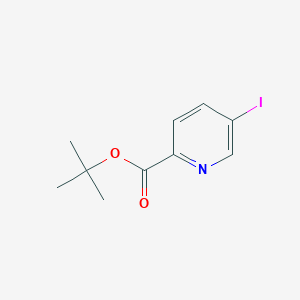![molecular formula C10H10N2O3 B8052708 Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8052708.png)
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Descripción general
Descripción
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Tautomerism in Heterocyclic Compounds : Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis and tautomerism of various heterocyclic compounds. For instance, it can be synthesized from ethyl 2-pyridylacetate and undergoes reactions like nitrosation, nitration, and bromination. Its derivatives are used to study tautomerism in solution (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Analogues of Biological Compounds : In medicinal chemistry, derivatives of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are used to create analogues of biologically significant compounds, such as guanine analogues. This research contributes to the development of new drugs and therapeutic agents (Ehler, Robins, & Meyer, 1977).
Selective Inhibitors in Pharmacology : Compounds derived from Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are synthesized as selective inhibitors for specific receptors like A1 adenosine receptors. These compounds are significant in the development of new pharmacological agents (Manetti et al., 2005).
Synthesis of Peri-Fused Indolizines and Azaindolizines : This compound plays a role in the synthesis of indolizines and azaindolizines via intramolecular 1,3-dipolar cycloaddition, contributing to the development of new organic compounds with potential applications in various fields (Miki, Uragi, Takemura, & Ikeda, 1985).
Antagonists in Corticotropin-Releasing Factor : Derivatives of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are used in the synthesis of corticotropin-releasing factor type-1 antagonists, indicating its role in neuropsychopharmacology and stress-related disorders (Huang et al., 2003).
Propiedades
IUPAC Name |
methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-12-9(5-7)8(6-11-12)10(13)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJPXVSQELKEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)




![tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8052681.png)

